Product packaging for 3-(4-Hydroxyphenyl)acrylaldehyde(Cat. No.:CAS No. 2538-87-6)

3-(4-Hydroxyphenyl)acrylaldehyde

Cat. No.: B122093
CAS No.: 2538-87-6
M. Wt: 148.16 g/mol
InChI Key: CJXMVKYNVIGQBS-OWOJBTEDSA-N
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Description

p-Coumaraldehyde (CAS: 2538-87-6), also known as 4-hydroxycinnamaldehyde, is a key intermediate in the phenylpropanoid biosynthesis pathway . As a monomeric precursor in lignin biosynthesis, it plays a critical role in plant cell wall formation and structure . Recent plant metabolomics research on Catalpa bungei 'Jinsi' has identified p-Coumaraldehyde as one of the major metabolites in lignin synthesis, highlighting its significance in wood formation and quality . Beyond its role in plant physiology, p-Coumaraldehyde exhibits significant antifungal properties. A 2024 study demonstrated that it can effectively inhibit the growth of major rice pathogens, including Rhizoctonia solani (which causes sheath blight), Magnaporthe grisea , and Ustilaginoidea virens , pointing to its potential in developing plant protection strategies . Its function is linked to the reinforcement of plant cell walls with lignin-like materials upon pathogen attack, a key defense mechanism . Previously difficult to obtain commercially, p-Coumaraldehyde can be produced via engineered E. coli expressing a fused bifunctional enzyme (4CL1–CCR), which converts phenylpropanoic acids into the target aldehyde . This compound is essential for researchers studying lignin biosynthesis, plant-pathogen interactions, and the development of natural antifungal agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B122093 3-(4-Hydroxyphenyl)acrylaldehyde CAS No. 2538-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXMVKYNVIGQBS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001314202
Record name trans-p-Coumaraldehyde
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Molecular Weight

148.16 g/mol
Source PubChem
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Physical Description

Solid
Record name p-Coumaraldehyde
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CAS No.

20711-53-9
Record name trans-p-Coumaraldehyde
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Record name trans-p-Coumaraldehyde
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Record name 4-hydroxycinnamaldehyde
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Record name p-Coumaraldehyde
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name p-Coumaraldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of P Coumaraldehyde

Phenylpropanoid Pathway Involvement

The synthesis of p-coumaraldehyde (B1217632) is deeply embedded in the general phenylpropanoid pathway, which is responsible for producing the building blocks for lignin (B12514952), flavonoids, and other phenolic compounds. nih.govwikipedia.org This pathway begins with the amino acid phenylalanine and, in some plants, tyrosine. wikipedia.orgresearchgate.net

Precursors and Early Pathway Steps

The journey to p-coumaraldehyde begins with the aromatic amino acid L-phenylalanine. The first committed step of the phenylpropanoid pathway is the deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . mdpi.comfrontiersin.org This step represents a critical juncture between primary and secondary metabolism. mdpi.com

Following its formation, trans-cinnamic acid is hydroxylated at the fourth position of its aromatic ring by Cinnamate-4-Hydroxylase (C4H) to produce p-coumaric acid. frontiersin.org In some plants, particularly monocots, p-coumaric acid can also be synthesized directly from tyrosine through the action of a bifunctional enzyme, Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) . nih.govwikipedia.org The resulting p-coumaric acid is a central precursor that stands at a metabolic crossroads, ready to be channeled into various branch pathways. mdpi.com

Enzymatic Conversions Leading to p-Coumaraldehyde

From p-coumaric acid, a series of enzymatic reactions activates the molecule and then reduces it to form p-coumaraldehyde. This sequence specifically directs carbon flux towards the synthesis of monolignols, the monomeric precursors of lignin. researchgate.net

The enzyme 4-Coumarate-CoA Ligase (4CL) plays a pivotal role by activating p-coumaric acid. It catalyzes the formation of a high-energy thioester bond with coenzyme A (CoA), yielding p-coumaroyl-CoA. nih.govfrontiersin.org This reaction is essential as it prepares the carboxyl group for subsequent reduction. The 4CL enzyme family exists in multiple isoforms within plants, and these isoforms can exhibit different substrate specificities, thereby helping to direct the flow of intermediates toward specific downstream pathways, such as those for lignin or flavonoids. frontiersin.orgnih.govfrontiersin.org

The conversion of p-coumaroyl-CoA to p-coumaraldehyde is the first committed and rate-limiting step in the monolignol-specific branch of the phenylpropanoid pathway. wikipedia.orgresearchgate.net This irreversible reaction is catalyzed by Cinnamoyl-CoA Reductase (CCR) , an enzyme that utilizes NADPH as a cofactor to reduce the thioester to an aldehyde. wikipedia.orgunl.edunih.gov CCR enzymes can act on various hydroxycinnamoyl-CoA esters, including feruloyl-CoA and sinapoyl-CoA, to produce their corresponding aldehydes (coniferaldehyde and sinapaldehyde (B192390), respectively). researchgate.netnih.gov The substrate preference of different CCR isoforms is a key factor in determining the ultimate composition of lignin in a plant. wikipedia.orgunl.edu

EnzymeSubstrate(s)Product(s)Pathway Step
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalaninetrans-Cinnamic acidEntry into the phenylpropanoid pathway
Cinnamate-4-Hydroxylase (C4H)trans-Cinnamic acidp-Coumaric acidHydroxylation
4-Coumarate-CoA Ligase (4CL)p-Coumaric acid, Caffeic acid, Ferulic acidp-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoACoA thioester activation
Cinnamoyl-CoA Reductase (CCR)p-Coumaroyl-CoA, Feruloyl-CoA, Sinapoyl-CoAp-Coumaraldehyde, Coniferaldehyde (B117026), SinapaldehydeFirst committed step to monolignol synthesis; formation of p-coumaraldehyde
Cinnamyl Alcohol Dehydrogenase (CAD)p-Coumaraldehyde, Coniferaldehyde, Sinapaldehydep-Coumaryl alcohol, Coniferyl alcohol, Sinapyl alcoholFinal reduction to monolignols

The final step in monolignol biosynthesis is the reduction of hydroxycinnamaldehydes to their corresponding alcohols, a reaction catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) . koreascience.krfrontiersin.org Specifically, CAD converts p-coumaraldehyde into p-coumaryl alcohol. frontiersin.orgresearchgate.net The activity and substrate specificity of CAD enzymes are therefore critical in determining the concentration of p-coumaraldehyde in plant tissues.

Research has shown that if CAD activity is low or if specific CAD enzymes have a poor affinity for p-coumaraldehyde, the aldehyde can accumulate. nih.gov In CAD-deficient mutants of Medicago truncatula and Arabidopsis, a significant reduction in lignin content is observed, accompanied by the accumulation and incorporation of hydroxycinnamaldehydes into the lignin polymer. nih.govoup.com This demonstrates that the efficiency of the CAD-catalyzed reduction step directly controls the metabolic pool of p-coumaraldehyde.

Biosynthetic Origin in Specific Plant Species

The biosynthesis and accumulation of p-coumaraldehyde have been studied in various plant species, often in the context of stress responses and lignin formation.

In a study on cucumber hypocotyls treated with pectinase (B1165727), the levels of p-coumaraldehyde and related phenylpropanoid metabolites were quantified, highlighting the dramatic shift in the pathway.

CompoundConcentration (μg/g fresh weight) 24h post-treatmentRole in Pathway
p-Coumaraldehyde ~140Key aldehyde intermediate
Coniferaldehyde~2Aldehyde intermediate
SinapaldehydeNot detectedAldehyde intermediate
p-Coumaric acid~12Precursor to p-coumaroyl-CoA
Ferulic acid~1Precursor to feruloyl-CoA
Caffeic acid~0.5Precursor to caffeoyl-CoA

Data adapted from research on pectinase-treated cucumber hypocotyls, demonstrating the significant accumulation of p-coumaraldehyde compared to other related compounds. researchgate.net

In Arabidopsis, stacking mutations in the CAD genes responsible for developmental lignification (CAD-C and CAD-D) also leads to the incorporation of aldehydes into lignin. oup.comnih.gov Furthermore, studies in sorghum (Sorghum bicolor) have identified different CCR enzymes, with one isoform, SbCCR2, showing greater activity toward p-coumaroyl-CoA than others, suggesting a specialized role in producing p-coumaraldehyde, potentially for defense-related lignin synthesis. unl.edu

Production in other plant species

While the stress-induced accumulation of p-coumaraldehyde is particularly pronounced in the Cucurbitaceae, its biosynthesis is a fundamental process in a wide range of plant species as a key intermediate in the synthesis of monolignols, the building blocks of lignin. nih.gov Lignin is essential for providing structural support to the plant body and for water transport. The three main monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which are derived from p-coumaraldehyde, coniferaldehyde, and sinapaldehyde, respectively. nih.gov

The relative abundance of these monolignols and their corresponding aldehydes varies significantly between different plant species, tissues, and even different cell wall layers within the same plant. For example, in angiosperms, the cinnamyl alcohol dehydrogenase (CAD) enzyme family is responsible for the conversion of these aldehydes to their corresponding alcohols. nih.gov The substrate specificity and expression patterns of different CAD isozymes play a crucial role in determining the final lignin composition in a particular plant.

Furthermore, p-coumaraldehyde and its derivatives are not limited to lignin biosynthesis. They can be conjugated with other molecules like polyamines and serotonin (B10506) to form a diverse class of secondary metabolites with various physiological roles in plants, including development and defense. nih.gov These conjugates are found in a variety of plant species, including foxtail millet, rice, wheat, and maize. nih.gov

Regulation of p-Coumaraldehyde Biosynthesis

The biosynthesis of p-coumaraldehyde is a tightly regulated process, controlled at the transcriptional, metabolic, and enzymatic levels. This intricate regulation allows plants to modulate the production of this compound in response to developmental cues and environmental stresses.

Enzymatic Regulation and Substrate Specificity

The activity and substrate specificity of enzymes in the phenylpropanoid pathway are critical for determining the end products. Cinnamyl alcohol dehydrogenases (CADs) are responsible for the final step in monolignol biosynthesis, converting hydroxycinnamaldehydes to their corresponding alcohols. nih.gov In cucumber, several CAD enzymes have been identified and characterized. nih.gov Notably, these enzymes exhibit low activity towards p-coumaraldehyde as a substrate, while showing significant activity with other hydroxycinnamaldehydes. oup.comresearchgate.net This enzymatic bottleneck is a key factor contributing to the accumulation of free p-coumaraldehyde in cucumber under stress. nih.gov

The substrate specificity of aldehyde dehydrogenases, in general, is determined by the structural features of their active sites. nih.gov The specific amino acid residues within the active site of cucumber CAD enzymes likely create a conformation that is less favorable for the binding and reduction of p-coumaraldehyde compared to other substrates. This inherent enzymatic property, combined with the transcriptional upregulation of the pathway, leads to a buildup of the p-coumaraldehyde intermediate.

Genetic Engineering Approaches to Modulate Biosynthesis

Genetic engineering offers powerful tools to manipulate the biosynthesis of p-coumaraldehyde and other phenylpropanoid compounds in plants. By overexpressing or downregulating genes encoding key enzymes, it is possible to alter the metabolic flux and the final composition of lignin and other phenolic compounds. nih.gov

For example, down-regulation of CAD genes in various plant species has been shown to lead to the incorporation of hydroxycinnamaldehydes, including p-coumaraldehyde, into the lignin polymer. nih.gov This modification can alter the properties of the cell wall, potentially making it more digestible for biofuel production.

Furthermore, introducing and expressing genes from different organisms can create novel biosynthetic pathways. For instance, the expression of an artificially fused bifunctional enzyme, 4-coumarate:CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR), in Escherichia coli has been used for the in vivo production of p-coumaraldehyde from p-coumaric acid. researchgate.net This demonstrates the potential for microbial production of this compound through metabolic engineering.

Genetic engineering strategies have also been employed to create plants with syringyl-enriched lignin by manipulating the expression of genes such as sinapyl alcohol dehydrogenase (SAD), which is involved in the conversion of sinapaldehyde to sinapyl alcohol. mtu.edu These approaches highlight the potential to precisely control the biosynthesis of specific monolignols and their aldehyde precursors, including p-coumaraldehyde, for various biotechnological applications.

Biological Roles and Functions of P Coumaraldehyde

Involvement in Lignin (B12514952) Biosynthesis and Cell Wall Fortification

Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing rigidity and impermeability to the cell wall. p-Coumaraldehyde (B1217632) plays a fundamental role in the biosynthesis of this polymer. The lignin biosynthetic pathway is a significant process in plants and is responsive to stress conditions. nih.gov

Lignin is primarily composed of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols, when incorporated into the lignin polymer, give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. nih.gov p-Coumaraldehyde is the direct precursor to p-coumaryl alcohol, which is the monomeric precursor of H-lignin units. researchgate.net The conversion of p-coumaraldehyde to p-coumaryl alcohol is catalyzed by the enzyme cinnamyl alcohol dehydrogenase (CAD). researchgate.net

While H-lignin is typically a minor component of the total lignin in most plants, its presence is significant. nih.gov Research has shown that even in the absence of key CAD enzymes, plants can still synthesize p-coumaryl alcohol, suggesting the existence of alternative or specific enzymatic pathways for H-lignin production. nih.gov

The monolignols, including p-coumaryl alcohol derived from p-Coumaraldehyde, are transported to the cell wall where they are oxidized by peroxidases and laccases to form radicals. These radicals then couple to form the complex lignin polymer. usda.gov While the primary pathway involves the conversion of p-Coumaraldehyde to p-coumaryl alcohol before incorporation, there is evidence that hydroxycinnamaldehydes themselves, including p-Coumaraldehyde, can be directly incorporated into the lignin polymer. usda.gov This is particularly observed in plants with a deficiency in the CAD enzyme, leading to an accumulation of aldehydes that then participate in the lignification process. usda.gov The incorporation of these aldehydes can alter the structure and properties of the lignin.

The process of incorporating p-coumarates into lignin is a subject of ongoing research, with proposed pathways including the acylation of monolignols with p-coumarate prior to their incorporation into the lignin polymer. researchgate.netnih.gov

The accumulation of p-Coumaraldehyde can have a notable impact on the process of lignification. Studies on cucumber have shown that stress-induced accumulation of p-Coumaraldehyde is linked to a rapid lignification response in affected tissues. nih.gov This rapid deposition of lignin-like materials can serve as a defense mechanism to wall off pathogens or damaged areas. nih.gov

In genetically modified plants where the CAD enzyme is downregulated, the resulting accumulation of p-Coumaraldehyde and other cinnamaldehydes leads to their incorporation into the lignin polymer. This results in a modified lignin structure that can have altered chemical and physical properties. For instance, lignins enriched in aldehydes can affect the digestibility of the plant biomass, a factor of interest in biofuel production. nih.gov

Table 1: Key Enzymes in p-Coumaraldehyde Metabolism and Lignification

Enzyme Abbreviation Function Reference
Cinnamyl alcohol dehydrogenase CAD Converts p-Coumaraldehyde to p-coumaryl alcohol. researchgate.net
Cinnamoyl-CoA Reductase CCR Catalyzes the conversion of cinnamoyl-CoA esters to cinnamaldehydes. nih.gov
Peroxidase POD Oxidizes monolignols in the cell wall to initiate polymerization. nih.gov
p-Coumaroyl Shikimate 3'-Hydroxylase C3'H An enzyme acting downstream of the H-unit branch point. nih.gov

Role in Plant Defense Mechanisms

p-Coumaraldehyde is not only a structural precursor but also plays an active role in the plant's defense against both biotic and abiotic stresses. The phenylpropanoid pathway, from which p-Coumaraldehyde is derived, is a well-known source of a wide array of defense compounds in plants. researchgate.net

Plants respond to pathogen invasion by activating a series of defense mechanisms, including the reinforcement of cell walls and the production of antimicrobial compounds. frontiersin.org The accumulation of p-Coumaraldehyde has been observed in response to fungal infection and treatment with elicitors that mimic pathogen attack. nih.gov This accumulation is associated with a rapid lignification process at the site of infection, which creates a physical barrier to restrict pathogen spread. nih.gov

Furthermore, some studies suggest that p-Coumaraldehyde and related phenolic compounds may have direct antimicrobial properties, although this is an area of ongoing investigation. nih.gov The synthesis of various phenolic compounds, including those derived from the p-coumaryl branch of the phenylpropanoid pathway, is a common defense strategy in plants. nih.gov

Plants also deploy defense responses to abiotic stresses such as wounding and cold. Mechanical wounding of plant tissues has been shown to induce the localized accumulation of p-Coumaraldehyde. nih.gov This response is part of the plant's wound-healing process, which involves the fortification of cell walls around the damaged area to prevent infection and water loss. researchgate.net

Exposure to cold stress can also trigger changes in the phenylpropanoid pathway, leading to alterations in the levels of various metabolites, including precursors to lignin. researchgate.net While the specific role of p-Coumaraldehyde in cold stress response is less well-defined, the general upregulation of the phenylpropanoid pathway under various abiotic stresses suggests its involvement in a broad-spectrum stress adaptation strategy. mdpi.com Aldehydes, in general, are produced in response to a variety of abiotic stresses, and enzymes that detoxify them are crucial for stress tolerance. nih.gov

Table 2: p-Coumaraldehyde Accumulation in Response to Stress

Stress Type Plant/Tissue Studied Observed Response Implication Reference
Biotic (Elicitor Treatment) Cucumber Hypocotyls Rapid accumulation of p-Coumaraldehyde Rapid lignification for defense nih.gov
Abiotic (Wounding) Cucumber Seedlings Ectopic accumulation at the site of wounding Cell wall fortification and defense nih.gov
Abiotic (Cold) General Plant Response Alterations in phenylpropanoid metabolism Stress adaptation researchgate.net

Potential as a Phytoalexin

Phytoalexins are low-molecular-weight antimicrobial compounds that are synthesized and accumulated by plants in response to biotic and abiotic stresses. nih.gov They are a key component of the plant's intricate defense system against invading pathogens. nih.gov Under stress conditions, p-Coumaraldehyde can accumulate and serve a defensive function as a phytoalexin. smolecule.com

This mechanism is particularly well-documented in cucumber plants. When subjected to pectinase (B1165727) treatment, which simulates an environmental stress, the levels of p-Coumaraldehyde in cucumber hypocotyls were observed to increase 78-fold within 48 hours. smolecule.com This significant accumulation is attributed to an increased flux in the phenylpropanoid pathway combined with a limited reduction of the aldehyde by cinnamyl alcohol dehydrogenase (CAD) enzymes. smolecule.com This buildup of p-Coumaraldehyde is a crucial part of the plant's defense response, enhancing its resilience. smolecule.com

Other Biological Activities

Beyond its role in plant defense, p-Coumaraldehyde exhibits several other significant biological activities, including antioxidant, anti-inflammatory, and antitumor properties. smolecule.comnih.gov These activities make it a compound of interest for further research.

p-Coumaraldehyde possesses notable antioxidant capabilities, which are vital for protecting cells from the damage caused by oxidative stress. smolecule.com The compound's mechanism of action involves scavenging free radicals and inhibiting lipid peroxidation. The presence of hydroxyl groups in its chemical structure enhances its reactivity towards these free radicals, contributing to its protective effects. smolecule.com

Research comparing p-Coumaraldehyde with other hydroxy-bearing cinnamaldehydes and cinnamic acids has provided insights into its relative antioxidant efficacy. In one study, its ability to scavenge 2,2'-diphenyl-1-picrylhydrazyl (DPPH) free radicals and inhibit AAPH-induced red blood cell hemolysis was evaluated. researchgate.net

Table 1: Comparative Antioxidant Activity of p-Coumaraldehyde and Related Compounds

Compound DPPH Radical Scavenging Rank Anti-hemolytic Activity Rank
Caffeic aldehyde 1 (highest) 2
Caffeic acid 1 (highest) 3
Vitamin C 2 5 (lowest)
o-Coumaraldehyde 3 1 (highest)
p-Coumaric acid 4 4
p-Coumaraldehyde 5 2
o-Coumaric acid 5 3

Data sourced from a comparative study on antioxidative activities. The ranking indicates relative efficacy, with 1 being the most potent in each category. researchgate.net

p-Coumaraldehyde has demonstrated anti-inflammatory effects, which are partly mediated through its interaction with Toll-like receptor 4 (TLR4). smolecule.com TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns and trigger inflammatory responses. nih.gov It has been shown that p-Coumaraldehyde can modulate these responses by blocking the binding of lipopolysaccharide (LPS) to TLR4, thereby influencing immune signaling pathways. smolecule.commdpi.com By interfering with the activation of TLR4, the compound can suppress the downstream signaling cascades that lead to the production of pro-inflammatory mediators. nih.gov

Table 2: Summary of p-Coumaraldehyde's Anti-inflammatory Mechanism

Target Receptor Mechanism of Action Outcome

Research has identified p-Coumaraldehyde as a potential antitumor agent. smolecule.com Studies involving p-Coumaraldehyde extracted from cucumbers have shown that it can significantly inhibit the growth of cancer cells. smolecule.comusbio.net This inhibitory effect was observed to be dose-dependent, indicating that the extent of growth inhibition correlates with the concentration of the compound. smolecule.comusbio.net These findings suggest a potential role for p-Coumaraldehyde in the development of new strategies for cancer treatment. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
2,2'-diphenyl-1-picrylhydrazyl (DPPH)
Caffeic acid
Caffeic aldehyde
Cinnamyl alcohol
Lipopolysaccharide (LPS)
o-Coumaraldehyde
o-Coumaric acid
p-Coumaraldehyde
p-Coumaric acid

Synthetic Methodologies for P Coumaraldehyde

Chemical Synthesis Approaches

Chemical synthesis provides versatile and established methods for producing p-coumaraldehyde (B1217632). These routes are characterized by the strategic manipulation of functional groups on precursor molecules.

A direct and effective method for the synthesis of p-coumaraldehyde is the oxidation of its corresponding alcohol, p-coumaryl alcohol. This transformation targets the primary alcohol group, converting it to an aldehyde while preserving the phenol (B47542) and alkene functionalities. A commonly employed reagent for this purpose is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net The reaction is typically carried out under controlled conditions to prevent over-oxidation to the carboxylic acid. This method is advantageous due to its specificity and relatively high efficiency in converting the alcohol to the desired aldehyde.

Another established synthetic route involves the partial reduction of a p-hydroxycinnamic acid derivative. Specifically, p-hydroxycinnamic acid is first converted to its more reactive acid chloride. This activated intermediate is then reduced to p-coumaraldehyde. A highly effective reducing agent for this transformation is lithium tri-t-butoxyaluminohydride in anhydrous diglyme (B29089) at -77°C. scispace.comkyoto-u.ac.jp This method provides yields of 45-50%, which is a significant improvement of 10-15% over the traditional Rosenmund reduction for similar substrates. scispace.com The milder nature of lithium tri-t-butoxyaluminohydride compared to reagents like lithium aluminum hydride allows for the selective reduction to the aldehyde, minimizing the formation of the corresponding alcohol. core.ac.uk

MethodStarting MaterialKey Reagents/ConditionsReported Yield
Two-Carbon Homologationp-Hydroxybenzaldehyde1. 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine, n-butyllithium 2. Hydrolysis63%
Reduction of Acid Chloridep-Hydroxycinnamic Acid ChlorideLithium tri-t-butoxyaluminohydride45-50%
Aldol (B89426) Condensation (Older Method)p-Hydroxybenzaldehyde derivativeAcetaldehyde (B116499), strong base~26%

The synthesis of p-coumaraldehyde can also be adapted from established methods for producing the parent compound, cinnamaldehyde. Cinnamaldehyde is commonly synthesized via the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetaldehyde. To adapt this for p-coumaraldehyde, one would start with p-hydroxybenzaldehyde instead of benzaldehyde. The condensation with acetaldehyde under basic or acidic catalysis would yield p-coumaraldehyde. The presence of the hydroxyl group on the aromatic ring can influence the reaction conditions, potentially requiring protection of the phenolic group prior to condensation to avoid side reactions, followed by a deprotection step.

Biotechnological Production and Metabolic Engineering

Biotechnological methods, particularly using engineered microorganisms, offer a promising alternative for the production of p-coumaraldehyde from renewable feedstocks like glucose.

Escherichia coli is a widely used microbial host for the production of various valuable chemicals, including phenylpropanoids. The biosynthesis of p-coumaraldehyde in engineered E. coli typically starts from the central metabolism, leading to the aromatic amino acid L-tyrosine or L-phenylalanine.

The general pathway involves the following key enzymatic steps:

Conversion to p-Coumaric Acid : L-tyrosine is converted to p-coumaric acid in a single step by tyrosine ammonia (B1221849) lyase (TAL). Alternatively, L-phenylalanine can be converted to cinnamic acid by phenylalanine ammonia lyase (PAL), followed by hydroxylation to p-coumaric acid by cinnamate-4-hydroxylase (C4H). nih.govresearchgate.net Significant research has focused on optimizing E. coli strains for high-level production of p-coumaric acid. nih.govnih.gov

Activation of p-Coumaric Acid : The produced p-coumaric acid is then activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by the action of a 4-coumarate:CoA ligase (4CL).

Reduction to p-Coumaraldehyde : Finally, p-coumaroyl-CoA is reduced to p-coumaraldehyde by a cinnamoyl-CoA reductase (CCR).

Metabolic engineering strategies to enhance the production of the precursor p-coumaric acid, and subsequently p-coumaraldehyde, in E. coli include increasing the intracellular pool of cofactors like NADPH and optimizing the expression of the necessary biosynthetic enzymes. researchgate.netnih.gov While many studies focus on producing downstream products like p-coumaryl alcohol, the accumulation of the intermediate p-coumaraldehyde is a critical step in these engineered pathways.

EnzymeAbbreviationFunction in p-Coumaraldehyde Pathway
Tyrosine Ammonia LyaseTALConverts L-tyrosine to p-coumaric acid
Phenylalanine Ammonia LyasePALConverts L-phenylalanine to cinnamic acid
Cinnamate-4-HydroxylaseC4HConverts cinnamic acid to p-coumaric acid
4-Coumarate:CoA Ligase4CLConverts p-coumaric acid to p-coumaroyl-CoA
Cinnamoyl-CoA ReductaseCCRReduces p-coumaroyl-CoA to p-coumaraldehyde

Overexpression of Fused Enzymes (e.g., 4CL1-CCR)

A prominent biosynthetic strategy for producing p-coumaraldehyde involves the use of genetically engineered fused enzymes. nih.govnih.gov This methodology leverages the power of biocatalysis by creating a single, bifunctional protein that combines the activities of two separate enzymes involved in the synthesis pathway. nih.gov A key example of this approach is the creation of an artificial fusion enzyme combining 4-coumaric acid: coenzyme A ligase (4CL1) and cinnamoyl coenzyme A reductase (CCR). nih.govnih.govresearchgate.net This fusion protein, 4CL1-CCR, is then overexpressed in a microbial host, typically Escherichia coli, to facilitate the conversion of precursor molecules into p-coumaraldehyde. nih.govresearchgate.net

The underlying principle of this technique is to enhance catalytic efficiency and overcome challenges associated with multi-step enzymatic reactions within a host cell. nih.gov In the natural pathway, 4CL1 first activates a substrate like p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA. wikipedia.org Subsequently, CCR reduces this intermediate to p-coumaraldehyde. wikipedia.org When these enzymes are expressed separately, the intermediate (p-coumaroyl-CoA) must diffuse from the active site of 4CL1 to the active site of CCR. nih.gov Furthermore, intermediates like hydroxycinnamoyl-coenzyme A thioesters may have difficulty passing freely through cellular membranes. nih.govresearchgate.net

By fusing 4CL1 and CCR into a single polypeptide chain, the two catalytic domains are brought into close proximity. nih.govresearchgate.net This spatial arrangement facilitates substrate channeling, where the product of the first reaction (p-coumaroyl-CoA) is immediately available as the substrate for the second reaction, minimizing diffusion limitations and preventing potential permeability issues. nih.govnih.govresearchgate.net

Research Findings

In a notable study, the gene encoding 4CL1 from Populus tomentosa was fused with the gene for CCR to create the artificial bifunctional enzyme 4CL1-CCR. researchgate.net This construct was then overexpressed in E. coli. nih.govnih.gov The engineered microbial system was cultured and supplemented with various phenylpropanoic acids, which served as substrates for the fusion enzyme. nih.govresearchgate.net

The 4CL1-CCR fusion enzyme successfully catalyzed the two-step conversion of these precursors into their corresponding 4-hydroxycinnamaldehydes, which were then secreted into the culture medium. nih.govnih.govresearchgate.net When p-coumaric acid was supplied as the substrate, the system efficiently produced p-coumaraldehyde. nih.gov The research demonstrated that p-coumaric acid was the most favorable substrate for the 4CL1-CCR fusion enzyme in this in vivo system, showing the highest and most rapid biotransformation rate compared to other substrates like caffeic acid and ferulic acid. nih.gov

The productivity of this bioconversion pathway was quantified, yielding significant amounts of various aldehydes from their respective acid precursors. nih.govresearchgate.net

Production of 4-Hydroxycinnamaldehydes Using 4CL1-CCR Fused Enzyme

SubstrateProductProductivity (mg/L)
p-Coumaric Acidp-Coumaraldehyde49
Caffeic AcidCaffealdehyde19
Ferulic AcidConiferaldehyde (B117026)35

A key finding of this research was the clear superiority of the fusion enzyme system compared to a co-expression system where 4CL1 and CCR were produced as separate, individual proteins within the same host cell. nih.gov The E. coli strain expressing the fused 4CL1-CCR enzyme produced a significantly higher concentration of p-coumaraldehyde than the strain co-expressing the two separate enzymes. nih.gov This result underscores the advantage of the fusion strategy in improving the catalytic efficiency for the intermediate product, p-coumaroyl-CoA. nih.gov

Comparison of p-Coumaraldehyde Production: Fused vs. Co-expressed Enzymes

Expression Systemp-Coumaraldehyde Titer (mg/L)
Fused Enzyme (4CL1-CCR)49
Co-expressed Enzymes (4CL1 + CCR)13

Analytical and Detection Methodologies for P Coumaraldehyde

Spectrometric Methods (e.g., UPLC-MS/MS, HPLC-PDA-ESI-MSn)

Spectrometric methods, particularly when coupled with liquid chromatography, offer high sensitivity and selectivity for the analysis of p-coumaraldehyde (B1217632).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique used for quantifying p-coumaraldehyde in plant tissues. researchgate.netnih.gov This method provides excellent resolution and sensitivity, allowing for the detection of low-level analytes. In studies on cucumber hypocotyls, UPLC-MS/MS was employed to quantify the accumulation of p-coumaraldehyde in response to stress induced by pectinase (B1165727) treatment. researchgate.netnih.gov The analysis revealed a significant increase in p-coumaraldehyde content, reaching approximately 20 μg per gram of fresh weight after 48 hours. researchgate.netnih.gov A widely targeted UHPLC-MS/MS metabolomic analysis has also been utilized to study chemical variations in food products, demonstrating the versatility of this technique. nih.gov The instrumentation for such analyses often involves a triple quadrupole mass spectrometer operating in negative ion mode with an ESI-TurboIon-spray interface. osti.gov

High-Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-PDA-ESI-MSn) is another highly sensitive and selective method established for the separation and identification of p-coumaraldehyde and related phenylpropanoids. nih.gov This technique allows for the clear distinction of various compounds based on their retention times and mass-to-charge ratios. nih.gov It has been successfully used to characterize aromatic polymers and identify metabolites in engineered Escherichia coli strains designed for the biosynthesis of 4-hydroxycinnamaldehydes. nih.govresearchgate.netnih.govd-nb.info In one such study, the productivity for p-coumaraldehyde was determined to be 49 mg/L. researchgate.netnih.govd-nb.info

Method Application Key Findings Instrumentation
UPLC-MS/MS Quantification in pectinase-treated cucumber hypocotyls. researchgate.netnih.govp-Coumaraldehyde levels increased approximately 78-fold over 48 hours, reaching ~20 µg/g fresh weight. researchgate.netnih.govShim-pack UFLC SHIMADZU CBM30A system, Waters ACQUITY UPLC HSS T3 C18 column, QTrap 5500 triple quadrupole mass spectrometer. nih.govosti.gov
HPLC-PDA-ESI-MSn Identification and quantification in engineered E. coli. nih.govresearchgate.netnih.govSuccessfully separated and identified p-coumaraldehyde from other phenylpropanoic acids and their derivatives. nih.gov Determined a production yield of 49 mg/L. researchgate.netnih.govHigh-performance liquid chromatograph with photodiode array and electrospray ionization tandem mass spectrometry detectors. nih.gov

Chromatographic Separations (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for the isolation and preliminary identification of p-coumaraldehyde from complex mixtures.

Thin-Layer Chromatography (TLC) is a simple and cost-effective method used for the qualitative analysis of p-coumaraldehyde. globalresearchonline.net In studies of cucumber hypocotyls, TLC was used to analyze methanol (B129727) extracts of tissues. researchgate.netnih.gov Visualization with phloroglucinol (B13840) revealed a distinct red band corresponding to p-coumaraldehyde, which had a retention factor (RF) value of 0.45, identical to that of a p-coumaraldehyde standard. researchgate.netnih.gov This technique is often used to monitor the progress of chemical reactions and for the initial identification of compounds in a mixture. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of p-coumaraldehyde. google.comtorontech.com HPLC methods offer high sensitivity and precision. google.com In enzymatic assays, HPLC has been used to monitor the conversion of p-coumaraldehyde to p-coumaryl alcohol by cinnamyl alcohol dehydrogenase (CAD) enzymes. researchgate.netnih.gov It has also been employed to assess the purity of p-coumaraldehyde, which is commercially available with a purity of ≥98% as determined by HPLC. usbio.net Furthermore, HPLC is used to separate and quantify a range of phenylpropanoids in plant extracts and in vitro reaction mixtures. researchgate.net

Method Application Key Findings
TLC Qualitative detection in cucumber hypocotyl extracts. researchgate.netnih.govIdentified a band with an RF of 0.45, corresponding to p-coumaraldehyde. researchgate.netnih.gov
HPLC Monitoring enzymatic reactions and purity assessment. researchgate.netnih.govusbio.netConfirmed the conversion of p-coumaraldehyde to p-coumaryl alcohol. researchgate.netnih.gov Used to certify the ≥98% purity of commercial standards. usbio.net

Qualitative Staining Techniques (e.g., Phloroglucinol Staining)

Qualitative staining techniques provide a rapid, visual method for detecting the presence of certain chemical functional groups, and by extension, the compounds that contain them.

Phloroglucinol Staining is a widely used histochemical technique for the localization of cinnamaldehydes, including p-coumaraldehyde, in plant tissues. researchgate.netnih.gov The reaction between phloroglucinol and the aldehyde group in an acidic environment produces a characteristic red-violet color. amrita.edu This method has been instrumental in visualizing the accumulation of p-coumaraldehyde and lignin-like materials in the epidermal tissues of cucumber hypocotyls following pectinase treatment. researchgate.netnih.gov While this technique is primarily qualitative, it provides valuable spatial information about the distribution of these compounds within the plant tissue. researchgate.netnih.gov It is important to note that phloroglucinol also stains other cinnamaldehydes present in lignin (B12514952), such as coniferaldehyde (B117026) and sinapaldehyde (B192390), and therefore is not exclusively specific to p-coumaraldehyde. researchgate.netamrita.edu

Advanced Research Topics and Future Directions

Elucidation of Unidentified Enzymes in Biosynthesis

The biosynthesis of p-coumaraldehyde (B1217632) is a critical branch of the extensive phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites, including lignin (B12514952). nih.govnih.gov The conversion of p-coumaric acid to p-coumaryl alcohol, the precursor to H-lignin, involves the intermediate p-coumaraldehyde. ubc.ca This conversion is catalyzed by a series of enzymes, including 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD). ubc.ca

While the general pathway is established, significant gaps in our understanding remain, particularly concerning the specific enzymes involved in certain plant species and under specific conditions. Research in Arabidopsis thaliana has revealed that even with the knockout of major CAD isoforms (CADC and CADD), the synthesis of p-coumaryl alcohol-derived lignin (H-lignin) continues. oup.com This suggests the existence of other, as yet unidentified, CADs or related oxidoreductases with activity towards p-coumaraldehyde. oup.com The residual CAD activity observed in these mutant lines further supports the hypothesis of redundant or alternative enzymatic pathways. oup.com

Studies on sorghum have focused on characterizing the substrate specificity of different CAD isoforms, such as SbCAD2 and SbCAD4, which show varying efficiencies in reducing p-coumaraldehyde. nih.gov Furthermore, research on Selaginella moellendorffii has uncovered an alternative pathway for syringyl (S) lignin biosynthesis that proceeds through p-coumaraldehyde and p-coumaryl alcohol, highlighting the evolutionary plasticity of this metabolic network. nih.gov The discovery of a bifunctional ferulate 5-hydroxylase (F5H) in this species, which can act on p-coumaraldehyde, points to the existence of novel enzymatic activities. nih.gov These findings collectively underscore the need for further research to identify and characterize the full complement of enzymes responsible for p-coumaraldehyde biosynthesis and conversion in various plant lineages.

Comprehensive Regulatory Networks of p-Coumaraldehyde Metabolism

The metabolism of p-coumaraldehyde is intricately regulated at multiple levels, including transcriptional, post-transcriptional, and metabolic feedback mechanisms. In poplar, for instance, the expression of genes involved in lignin biosynthesis is controlled by a complex NAC-MYB transcriptional regulatory network. mdpi.com This network responds to environmental cues, such as low temperatures, leading to changes in the accumulation of phenylpropanoid intermediates, including p-coumaraldehyde. mdpi.comresearchgate.net

Studies in cucumber have provided significant insights into the regulation of p-coumaraldehyde accumulation under stress conditions. nih.gov Pectinase (B1165727) treatment, mimicking pathogen attack, leads to a rapid increase in p-coumaraldehyde levels. nih.govresearchgate.net This accumulation is attributed to two key regulatory events: the low enzymatic activity of cucumber cinnamyl alcohol dehydrogenases (CsCADs) towards p-coumaraldehyde and the simultaneous downregulation of hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT). nih.govresearchgate.net This coordinated regulation effectively redirects metabolic flux towards the p-coumaryl branch of the phenylpropanoid pathway, leading to the buildup of p-coumaraldehyde. nih.gov

Further systems biology approaches in Arabidopsis, combining metabolomics and transcriptomics, have revealed complex correlations between the accumulation of phenylpropanoid intermediates, like p-coumaraldehyde, and the expression of genes involved in seemingly unrelated biological processes such as ribosome function and glucosinolate biosynthesis. nih.gov These findings suggest the existence of broad, interconnected regulatory networks that coordinate plant growth and defense responses with phenylpropanoid metabolism. A comprehensive understanding of these networks is crucial for predicting the outcomes of genetic engineering efforts aimed at modifying lignin biosynthesis.

Engineering Plant Biomass for Biotechnological Applications

The modification of lignin content and composition is a primary target for improving the efficiency of converting plant biomass into biofuels and other bio-based products. researchgate.netucr.edu Lignin's recalcitrance poses a significant barrier to the enzymatic saccharification of cellulose. nih.gov Engineering plants to accumulate modified forms of lignin, such as those derived from p-coumaraldehyde, is a promising strategy to overcome this challenge.

One approach involves manipulating the expression of key biosynthetic enzymes. For example, down-regulating CAD enzymes in Arabidopsis leads to the incorporation of hydroxycinnamaldehydes, including p-coumaraldehyde, into the lignin polymer. researchgate.net This alteration in lignin structure has been shown to improve biomass digestibility. nih.gov Another strategy involves introducing novel enzymes to divert metabolic flux. The expression of a bacterial 3-dehydroshikimate dehydratase (QsuB) in Arabidopsis resulted in reduced lignin content and an enrichment of p-hydroxyphenyl (H) units, derived from p-coumaryl alcohol, at the expense of guaiacyl (G) units. nih.govnih.gov These plants exhibited a significant increase in saccharification efficiency. nih.gov

Furthermore, research has focused on creating plants that produce lignin predominantly from a single monomer. In an Arabidopsis mutant background that produces H-rich lignin, attempts have been made to block the final reduction step to p-coumaryl alcohol, with the goal of forcing the incorporation of p-coumaraldehyde into the lignin polymer. oup.com While this specific goal has proven challenging, these studies provide valuable insights into the flexibility of the lignification process. The ability to generate plants with novel lignin compositions, such as those enriched in p-coumaraldehyde, holds significant potential for the development of superior feedstocks for the bioeconomy. nih.gov

Strain/MutantGenetic ModificationEffect on p-Coumaraldehyde MetabolismOrganism
med5a/5b ref8-1 cadc caddKnockout of CADC and CADD in a high H-lignin backgroundContinued synthesis of p-coumaryl alcohol-derived lignin, suggesting alternative enzymes for p-coumaraldehyde reduction. oup.comArabidopsis thaliana
C4H::qsuBExpression of bacterial 3-dehydroshikimate dehydrataseIncreased levels of p-coumaraldehyde and p-coumaryl alcohol; reduced G- and S-lignin precursors. nih.govnih.govArabidopsis thaliana
bmr6Mutation in SbCAD2Altered lignin composition. SbCAD4 becomes the major CAD isoform. nih.govSorghum bicolor
Pectinase-treated hypocotylsElicitor treatmentRapid accumulation of p-coumaraldehyde due to low CsCAD activity and CsHCT downregulation. nih.govresearchgate.netCucumis sativus

Exploration of Novel Biological Activities and Therapeutic Applications

Beyond its role in plant structure and defense, p-coumaraldehyde has demonstrated a range of biological activities that suggest potential therapeutic applications. smolecule.com Research has highlighted its antioxidant and anti-inflammatory properties. smolecule.combioline.org.br The antioxidant capacity of p-coumaraldehyde has been evaluated using various assays, such as scavenging DPPH free radicals and inhibiting red blood cell hemolysis. bioline.org.brresearchgate.net These studies indicate that while its DPPH scavenging ability is influenced by the number of hydroxyl groups, its anti-hemolytic activity may be related to its lipophilicity. bioline.org.br

The anti-inflammatory effects of p-coumaraldehyde are linked to its interaction with Toll-like receptor 4 (TLR4), a key component of the innate immune system. smolecule.com By binding to the MD2 pocket of TLR4, p-coumaraldehyde can inhibit inflammatory signaling pathways. smolecule.com This mechanism of action makes it a candidate for the development of drugs to treat inflammatory conditions.

Furthermore, p-coumaraldehyde has shown potential as an antitumor agent. smolecule.com Studies have demonstrated its ability to inhibit the growth of cancer cells in a dose-dependent manner. smolecule.com It has also been identified as an apoptosis inducer and an inhibitor of nitric oxide synthase. nih.gov In the context of plant-pathogen interactions, p-coumaraldehyde has been shown to inhibit the growth of various fungal pathogens, including Rhizoctonia solani, Magnaporthe grisea, and Ustilaginoidea virens, underscoring its role as a phytoalexin. mdpi.com The diverse biological activities of p-coumaraldehyde, from antioxidant and anti-inflammatory to antifungal and anticancer, warrant further investigation to explore its full therapeutic potential.

Application in Materials Science Research

The unique chemical structure of p-coumaraldehyde, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it an interesting monomer for the synthesis of novel polymers and materials. mdpi.com In the field of biosensors, for example, polymers functionalized with carbonyl groups are being explored as supports for enzyme immobilization. mdpi.com The aldehyde group of p-coumaraldehyde can readily react with the free amino groups of enzymes to form a Schiff base, providing a simple and direct method for creating biosensors. mdpi.com

Research suggests that p-coumaraldehyde is a more suitable monomer for the preparation of carbonyl-functionalized polymers compared to compounds like trans-cinnamaldehyde, which require an initial hydroxylation step. mdpi.com The resulting polymeric layers exhibit high electrochemical reactivity, making them promising candidates for the construction of sensitive voltammetric sensors for detecting molecules with amino groups, such as neurotransmitters. mdpi.com

In addition to biosensors, the incorporation of p-coumaraldehyde into lignin polymers, as discussed in the context of biomass engineering, can be considered a materials science application. Altering the natural structure of lignin by incorporating aldehyde functionalities can change its physical and chemical properties, potentially leading to new uses for this abundant biopolymer. The ability to create lignins with tailored properties opens up possibilities for developing novel bio-based materials with applications ranging from composites and resins to specialty chemicals. Further research into the polymerization of p-coumaraldehyde and its incorporation into various material matrices is needed to fully realize its potential in materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.